6-Bromo-2-chloro-3-cyclopropoxypyridine
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Overview
Description
6-Bromo-2-chloro-3-cyclopropoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-cyclopropoxypyridine typically involves the halogenation of a pyridine derivative followed by the introduction of the cyclopropoxy group. One common method involves the bromination and chlorination of 3-cyclopropoxypyridine under controlled conditions. The reaction conditions often include the use of halogenating agents such as bromine and chlorine in the presence of a suitable solvent and catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated equipment to ensure precision and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-2-chloro-3-cyclopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The pathways involved in its reactions depend on the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-cyclopropyl-2-fluoropyridine: Similar structure with a fluorine atom instead of chlorine.
3-Bromo-6-chloropyridine-2-carbonitrile: Contains a nitrile group instead of the cyclopropoxy group.
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: A more complex structure with additional rings and substituents.
Uniqueness
6-Bromo-2-chloro-3-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where such properties are desired.
Properties
Molecular Formula |
C8H7BrClNO |
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Molecular Weight |
248.50 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H7BrClNO/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
KWFXUTJEYLBMSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)Br)Cl |
Origin of Product |
United States |
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